![molecular formula C7H7F2NO B13069022 [6-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B13069022.png)
[6-(Difluoromethyl)pyridin-2-YL]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Difluoromethyl)pyridin-2-YL]methanol: is a chemical compound with the molecular formula C7H7F2NO and a molecular weight of 159.13 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to a methanol group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyridine-2-ylmethanol using difluoromethylating agents such as ClCF2H . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of [6-(Difluoromethyl)pyridin-2-YL]methanol may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction . The use of advanced difluoromethylating reagents and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[6-(Difluoromethyl)pyridin-2-YL]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include and .
Reducing Agents: Reducing agents such as and are often used.
Substitution Reagents: Substitution reactions may involve reagents like or .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylpyridine carboxylic acid , while reduction may produce difluoromethylpyridine alcohol .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [6-(Difluoromethyl)pyridin-2-YL]methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for various applications.
Wirkmechanismus
The mechanism of action of [6-(Difluoromethyl)pyridin-2-YL]methanol involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[6-(Trifluoromethyl)pyridin-2-YL]methanol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
[6-(Chloromethyl)pyridin-2-YL]methanol: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in [6-(Difluoromethyl)pyridin-2-YL]methanol imparts unique properties, such as enhanced hydrogen bonding ability and chemical stability . These properties make it distinct from its analogs and valuable for specific applications.
Eigenschaften
IUPAC Name |
[6-(difluoromethyl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-7(9)6-3-1-2-5(4-11)10-6/h1-3,7,11H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPKCVIKKFXQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

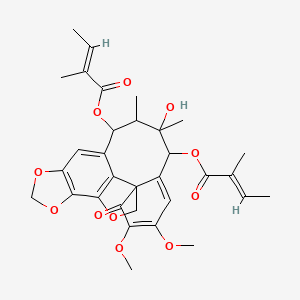
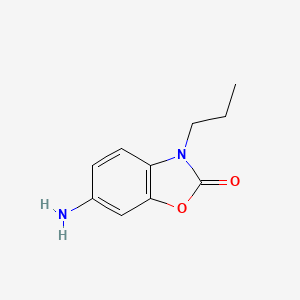
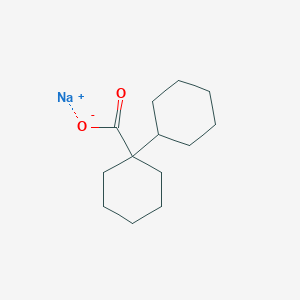

![[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B13068966.png)
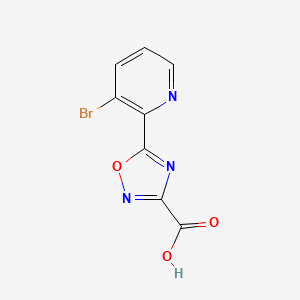
![N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide](/img/structure/B13068985.png)
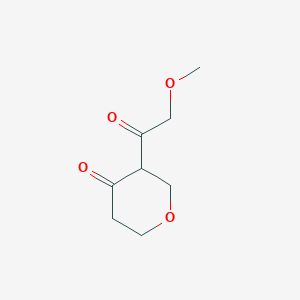
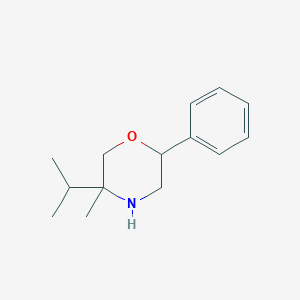
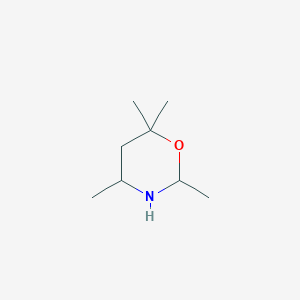
![3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol](/img/structure/B13069003.png)

![(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13069010.png)
